Ciladopa is classified under the category of non-ergot dopamine agonists. It is synthesized through various chemical methods and has been studied extensively for its effects on dopaminergic activity. The compound has been identified with the CAS number 80109-27-9 and has been explored for its potential applications in both scientific research and clinical settings .
The synthesis of Ciladopa involves several key steps:
The synthesis can be optimized for increased yield and purity through industrial methods such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and scalability for research and production purposes .
Ciladopa's molecular formula is , with a molecular weight of 370.4 g/mol. Its IUPAC name is 2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one. The structural representation includes:
The InChI Key for Ciladopa is SGEKLKJQLHJVDK-LJQANCHMSA-N, facilitating its identification in chemical databases .
Ciladopa participates in various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions employed .
Ciladopa acts primarily as a dopamine agonist, binding to dopamine receptors (D1 and D2) in the central nervous system. Its mechanism includes:
Data from studies indicate that Ciladopa can induce stereotyped behaviors in animal models, demonstrating its potential efficacy in enhancing dopaminergic activity .
Ciladopa exhibits several notable physical properties:
Key chemical properties include:
Ciladopa has diverse applications across various fields:
The treatment of Parkinson disease has been fundamentally shaped by the understanding of dopaminergic neurotransmission. Levodopa, the metabolic precursor to dopamine, revolutionized Parkinson disease management in the 1960s by directly addressing the striatal dopamine deficiency characteristic of the disease [3] [7]. However, long-term levodopa therapy revealed significant limitations, including the development of disabling motor fluctuations (wearing-off phenomena) and levodopa-induced dyskinesias. These complications arise from the short plasma half-life of levodopa and the resulting pulsatile stimulation of striatal dopamine receptors, which promotes maladaptive synaptic plasticity [3] [7].
Dopamine agonists emerged as a critical therapeutic advancement by providing more continuous receptor stimulation. Unlike levodopa, these compounds directly activate dopamine receptors and typically exhibit longer half-lives. Early ergot-derived agonists (e.g., bromocriptine) demonstrated efficacy but carried risks of fibrotic complications. This led to the development of non-ergot agonists like pramipexole and ropinirole, which became first-line monotherapy in early Parkinson disease to delay levodopa initiation and reduce motor complication risk [3] [5] [7]. The therapeutic rationale centered on their ability to provide more physiological receptor stimulation, thereby preserving motor function while mitigating the dyskinesia associated with intermittent levodopa dosing.
Table 1: Evolution of Dopamine Agonists in Parkinson Disease Therapy
Generation | Representative Agents | Key Advantages | Clinical Limitations |
---|---|---|---|
Ergot Alkaloids | Bromocriptine, Pergolide | Longer half-life than levodopa | Valvulopathy, pulmonary fibrosis |
Early Non-Ergot | Pramipexole, Ropinirole | Reduced fibrotic risk; D2/D3 selectivity | Impulse control disorders; somnolence |
Continuous Delivery | Rotigotine patch, Apomorphine infusion | Stable plasma concentrations | Application site reactions (patch); infusion logistics |
Ciladopa (developmental code AY-27,110) was synthesized in the 1980s as a structurally novel dopamine agonist with a chemical backbone designed to mimic endogenous dopamine ( [1] [6]). Its molecular structure (C₂₁H₂₆N₂O₄) features a cyclohepta-2,4,6-trien-1-one moiety linked to a piperazine ring, with a 3,4-dimethoxyphenethyl hydroxy group critical for receptor interaction [1] [4]. Unlike full agonists such as apomorphine, Ciladopa was characterized as a partial dopamine agonist based on receptor binding and functional assays. This pharmacological profile implied it could act as a functional agonist in dopamine-depleted states (as in Parkinson disease) while potentially antagonizing excessive dopamine stimulation in hyperdopaminergic states, theoretically offering a dual advantage in motor symptom control and dyskinesia reduction [2] [3].
Preclinical studies demonstrated Ciladopa's efficacy in 6-hydroxydopamine (6-OHDA) lesioned rat models, where it improved motor function without inducing the hyperactivity seen with full agonists [1]. This species-specific response aligned with the partial agonist hypothesis and supported clinical translation. Early phase human trials focused on advanced Parkinson disease patients experiencing motor fluctuations despite optimal levodopa therapy. In a pivotal double-blind, randomized study (n=31), adjunctive Ciladopa (mean dose 19.5 milligrams daily) with levodopa yielded a statistically significant 32% reduction in symptom severity on the Modified Columbia University Disability Scale. Notably, 38% of patients achieved ≥50% improvement, and "on" time increased by 20% without exacerbating dyskinesias [2]. These outcomes were attributed to Ciladopa's ability to stabilize dopaminergic tone during "off" periods while avoiding the receptor overstimulation that drives dyskinesias.
Table 2: Key Findings from Ciladopa Clinical Trial in Advanced Parkinson Disease
Outcome Measure | Baseline | Ciladopa + Levodopa | Placebo + Levodopa | Statistical Significance |
---|---|---|---|---|
Modified Columbia Disability Score | High symptom burden | 32% reduction | Minimal change | p ≤ 0.05 |
Patients with ≥50% improvement | 0% | 38% | Not reported | Not applicable |
Daily "On" Time | Low duration | 20% increase | Minimal change | p ≤ 0.05 |
Levodopa dose requirement | Stable | 10% reduction | No reduction | Not reported |
Despite promising clinical activity, Ciladopa's development was terminated during Phase 2/3 trials. Toxicology studies identified microscopic testicular tumors in rodents after chronic high-dose exposure [1] [2] [4]. While the relevance to humans remained uncertain, this finding halted further investment. Nevertheless, Ciladopa's clinical proof-of-concept influenced subsequent partial agonist development, including molecules like aplindore and eltoprazine, which were designed to retain the stabilizing effect on motor function while improving safety profiles [2] [7]. The compound remains a significant milestone in the pursuit of receptor-targeted therapies for advanced Parkinson disease, illustrating both the promise and challenges of partial dopamine agonism.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0